N-甲基-3-(3-甲基-1,2,4-恶二唑-5-基)苄胺

描述

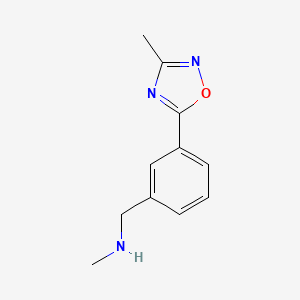

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine: is a chemical compound that features a benzylamine backbone substituted with a 1,2,4-oxadiazole ring

科学研究应用

Agricultural Applications

Recent studies have highlighted the effectiveness of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine as a plant growth regulator (PGR). Its derivatives have shown promising results in enhancing vegetative growth in various crops:

-

Growth Regulation:

- The compound acts similarly to auxins and cytokinins, promoting root and shoot growth in crops like soybean (Glycine max), wheat (Triticum aestivum), and cucumber (Cucumis sativus). Research indicates that at concentrations of , it significantly stimulates growth parameters compared to untreated controls .

-

Comparative Effectiveness:

- In trials comparing the growth-promoting effects of N-Methyl derivatives with traditional plant hormones such as indoleacetic acid (IAA) and naphthylacetic acid (NAA), the N-Methyl derivatives exhibited comparable or superior growth stimulation. For instance, soybean seedlings treated with these compounds showed enhanced biometric indices compared to those treated with conventional auxins .

Medicinal Chemistry Applications

The unique structure of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine also positions it as a candidate for medicinal applications:

-

Potential as a Monoamine Oxidase Inhibitor:

- Compounds similar to N-Methyl derivatives have been investigated for their ability to inhibit monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative diseases. The inhibition of MAO-B can help manage conditions like Parkinson's disease by increasing levels of neurotransmitters such as dopamine .

- Anticancer Properties:

Case Studies and Research Findings

准备方法

Synthetic Routes and Reaction Conditions:

Iodine-Assisted Protocol: One efficient method for synthesizing N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine involves an iodine-assisted protocol.

Cyclization of Semicarbazide Derivatives: Another traditional method involves the cyclization of acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride, phosphorus pentachloride, polyphosphoric acid, or trifluoroacetic anhydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

化学反应分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the oxadiazole ring.

Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other nitrogen-containing heterocycles.

Substitution: The benzylamine moiety can participate in nucleophilic substitution reactions, especially at the amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation Products: Oxidation can yield carboxylic acids or aldehydes.

Reduction Products: Reduction can lead to the formation of amines or other reduced heterocycles.

Substitution Products: Substitution reactions can produce various substituted benzylamines or oxadiazole derivatives.

作用机制

The mechanism of action of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating specific biological pathways . The oxadiazole ring is known to be a pharmacophore, which means it can interact with biological targets in a specific manner .

相似化合物的比较

3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole: This compound has a similar oxadiazole ring but with different substituents, leading to different biological activities.

4-[5-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazol-3-yl]benzene-1,2-diol: Another compound with an oxadiazole ring, used in anticancer research.

Uniqueness: N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other oxadiazole derivatives .

生物活性

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. The oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.

N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H13N3O |

| Molecular Weight | 203.245 g/mol |

| CAS Number | 921938-59-2 |

| IUPAC Name | N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine |

| SMILES | CC1=NOC(=N1)C2=CC(=CC=C2)CNC |

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine. The compound has been shown to inhibit various cancer-related enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial in cancer cell proliferation and survival.

Case Study Findings:

A study demonstrated that compounds with oxadiazole scaffolds exhibited significant cytotoxicity against several cancer cell lines. The mechanism of action includes the induction of apoptosis through mitochondrial pathways and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The antimicrobial properties of N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine have also been investigated. Research indicates that derivatives of oxadiazoles can exhibit broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

A comparative study reported that oxadiazole derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various bacterial strains. This suggests potential as a lead compound for developing new antibiotics .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine has shown promise in anti-inflammatory applications. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for treating inflammatory diseases.

Mechanism Insights:

The anti-inflammatory effects are attributed to the inhibition of nuclear factor kappa B (NF-kB), a key transcription factor involved in inflammatory responses .

Summary of Biological Activities

属性

IUPAC Name |

N-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-13-11(15-14-8)10-5-3-4-9(6-10)7-12-2/h3-6,12H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWMVARCHFJQGJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC(=C2)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640216 | |

| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921938-59-2 | |

| Record name | N-Methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。